N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C26H25NO4S This compound features a chromen-4-one core structure substituted with a tert-butylphenyl group and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Shares the tert-butylphenyl group but lacks the chromen-4-one and sulfonamide moieties.
2,4-Di-tert-butylphenol: Contains the tert-butylphenyl group but differs in the core structure and functional groups.
N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide: Similar in having the tert-butylphenyl group but differs in the overall structure and functional groups.
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide is unique due to its combination of a chromen-4-one core, tert-butylphenyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-5-12-21(13-6-17)32(29,30)27-20-11-14-24-22(15-20)23(28)16-25(31-24)18-7-9-19(10-8-18)26(2,3)4/h5-16,27H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRGUUSKIBFCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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